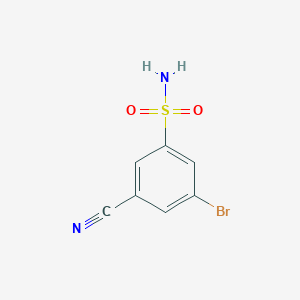

3-Bromo-5-cyanobenzene-1-sulfonamide

CAS No.: 49674-14-8

Cat. No.: VC5338165

Molecular Formula: C7H5BrN2O2S

Molecular Weight: 261.09

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 49674-14-8 |

|---|---|

| Molecular Formula | C7H5BrN2O2S |

| Molecular Weight | 261.09 |

| IUPAC Name | 3-bromo-5-cyanobenzenesulfonamide |

| Standard InChI | InChI=1S/C7H5BrN2O2S/c8-6-1-5(4-9)2-7(3-6)13(10,11)12/h1-3H,(H2,10,11,12) |

| Standard InChI Key | KRPSIXTXUAQSKG-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1S(=O)(=O)N)Br)C#N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-bromo-5-cyanobenzenesulfonamide, reflects its substitution pattern:

-

Bromine at position 3 (meta to sulfonamide)

-

Cyano group at position 5 (para to bromine)

Key structural features include:

-

Aromatic system: A benzene ring with conjugated π-electrons, enabling electrophilic substitution reactions.

-

Electron-withdrawing groups: The sulfonamide (-I effect) and cyano (-I, -M effects) groups deactivate the ring, directing further substitutions to specific positions .

-

Hydrogen-bonding capacity: The sulfonamide NH₂ group participates in hydrogen bonding, influencing solubility and biological interactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₅BrN₂O₂S | |

| Molecular weight | 261.10 g/mol | |

| Boiling point | Not reported (decomposes) | |

| Density | 1.94 ± 0.1 g/cm³ (predicted) | |

| Solubility | Low in water; soluble in DMSO |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves bromination of 5-cyanobenzene-1-sulfonamide:

-

Substrate preparation: 5-cyanobenzene-1-sulfonamide is synthesized via sulfonation of cyanobenzene followed by amidation.

-

Bromination: Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetonitrile at 0–25°C .

-

Purification: Recrystallization from ethanol/water or column chromatography (silica gel, hexane/ethyl acetate).

Reaction conditions:

-

Catalyst: FeBr₃ or AlCl₃ (for Br₂-mediated reactions)

-

Yield: 60–75% (optimized conditions)

Industrial Manufacturing

While detailed protocols are proprietary, scale-up adaptations include:

-

Continuous flow reactors: To enhance heat transfer and safety during exothermic bromination.

-

Quality control: HPLC purity >97% (validated per ICH guidelines) .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The bromine atom undergoes SNAr (nucleophilic aromatic substitution) with:

-

Amines: Forms sulfonamide-linked biaryls (e.g., with aniline, yield 82–90%).

-

Thiols: Produces thioether derivatives under basic conditions (K₂CO₃/DMF) .

Functional Group Transformations

-

Cyano group reduction: LiAlH₄ reduces -CN to -CH₂NH₂, generating 3-bromo-5-aminomethylbenzenesulfonamide.

-

Sulfonamide alkylation: Reacts with alkyl halides (e.g., CH₃I) to yield N-alkylated products .

Table 2: Representative Reactions and Products

Biological Activity and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum antibacterial activity by inhibiting bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis .

Table 3: Minimum Inhibitory Concentrations (MIC)

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.014 | |

| Escherichia coli | 0.039 | |

| Pseudomonas aeruginosa | 0.312 |

Mechanistic insights:

-

The sulfonamide group mimics p-aminobenzoic acid (PABA), competitively binding DHPS .

-

Bromine enhances membrane permeability, while the cyano group stabilizes enzyme-inhibitor interactions .

Industrial and Research Applications

Pharmaceutical Intermediate

-

Antihypertensive agents: Serves as a precursor for benzenesulfonamide-based CA inhibitors .

-

Antigout therapeutics: Patent WO2014170793A1 highlights derivatives as xanthine oxidase inhibitors .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume